Arteether

Description

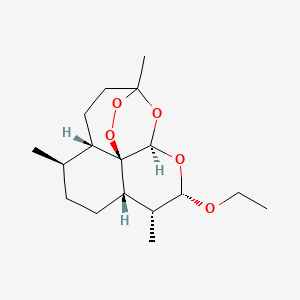

Arteether (C₁₂H₂₈O₃) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from Artemisia annua (sweet wormwood). It is primarily used as an antimalarial agent, particularly for treating severe Plasmodium falciparum malaria. This compound exists in two epimeric forms: α-arteether and β-arteether, differentiated by their stereochemistry at the C-10 position . The β-isomer is more prevalent in therapeutic formulations due to its enhanced metabolic stability and efficacy . This compound acts via the generation of reactive oxygen species upon cleavage of its endoperoxide bridge, damaging parasitic membranes and proteins . It is administered intramuscularly, offering a lipid-soluble alternative to water-soluble derivatives like artesunate .

Properties

Molecular Formula |

C17H28O5 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

InChI |

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16?,17-/m1/s1 |

InChI Key |

NLYNIRQVMRLPIQ-BVCZABNKSA-N |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)OC(CC3)(OO4)C)C)C |

Canonical SMILES |

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C |

Origin of Product |

United States |

Preparation Methods

Arteether is synthesized from dihydroartemisinin, which is itself derived from artemisinin. The preparation involves dissolving dihydroartemisinin in dry ethanol, followed by the addition of a solid acid catalyst and trialkylorthoformate . The reaction mixture is stirred at room temperature, and water is added to the mixture. The reaction product is then extracted with a non-polar organic solvent, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain pure this compound . An alternative green synthesis method involves using a sodium borohydride-cellulose sulfuric acid catalyst system, which is environmentally friendly and offers high yields .

Chemical Reactions Analysis

Arteether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents . For instance, this compound can be treated with hydrochloric acid or sodium hydroxide under controlled conditions to study its stability and degradation products . The major products formed from these reactions include this compound derivatives and degradation products, which are analyzed using techniques like high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Arteether has a wide range of scientific research applications. In medicine, it is used to treat uncomplicated and severe malaria, particularly in cases where the parasite is resistant to other treatments . This compound is also being studied for its potential anticancer properties, as it has shown activity against various cancer cell lines . Additionally, this compound is used in the development of nanoparticulate drug delivery systems, which enhance its bioavailability and therapeutic efficacy . In biology, this compound is used to study the life cycle and drug resistance mechanisms of Plasmodium falciparum .

Mechanism of Action

The mechanism of action of arteether involves the generation of free radicals and reactive metabolites that damage the parasite’s cellular structures . This compound interacts with heme, a byproduct of hemoglobin degradation in the parasite, leading to the production of free radicals that cause oxidative stress and cell death . Additionally, this compound inhibits nucleic acid and protein synthesis in the parasite, further contributing to its antimalarial effects . The molecular targets of this compound include the parasite’s calcium ATPase enzyme, which regulates intracellular calcium levels .

Comparison with Similar Compounds

Arteether belongs to the artemisinin-derived class of antimalarials. Key comparisons with structurally and functionally related compounds are outlined below:

Structural Comparison

Key Insights :

- Ether vs. Ester Linkages: this compound and artemether contain ether linkages, enhancing lipid solubility and prolonged half-life compared to artesunate’s ester group, which improves aqueous solubility for intravenous use.

- Stereochemical Stability : The β-configuration in this compound (J = 3.6 Hz) confers greater metabolic stability than α-arteether (J = 9.2 Hz) .

Pharmacological Properties

| Parameter | This compound | Artemether | Artesunate |

|---|---|---|---|

| Solubility | Lipid-soluble | Lipid-soluble | Water-soluble |

| Half-life (t₁/₂) | ~23–35 hours | ~15–20 hours | ~0.5–1 hour |

| Administration | Intramuscular | Oral/Intramuscular | Intravenous/Intramuscular |

Key Insights :

- Artesunate’s rapid hydrolysis to DHA ensures faster parasite clearance but requires more frequent dosing .

Efficacy in Clinical Trials

Data from a multicentric trial of this compound (n = 211 patients) showed:

| Compound | Cure Rate (Severe Malaria) | Parasite Clearance Time (hr) | Notable Limitations |

|---|---|---|---|

| This compound | 93% | 24–120 | Limited oral bioavailability |

| Artesunate | 95% | 12–24 | Requires cold storage |

| Quinine | 85% | 48–72 | Cardiotoxicity risks |

Key Insights :

- This compound’s efficacy is comparable to artesunate but lags in speed of action .

- Quinine, a functionally similar alkaloid, has lower efficacy and higher toxicity .

Stability and Analytical Methods

A stability-indicating HPLC method for this compound revealed:

- Degradation Conditions : Acidic, alkaline, oxidative, and photolytic environments produce distinct degradants .

- Recovery Rate: 98–102% in bulk and nanoparticle formulations .

| Compound | Stability Under Heat/Humidity | Primary Degradants |

|---|---|---|

| This compound | Moderate | Deoxythis compound, dimeric products |

| Artesunate | Low (hydrolyzes rapidly) | Dihydroartemisinin (DHA) |

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.